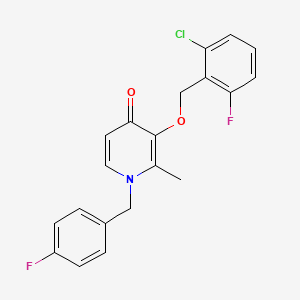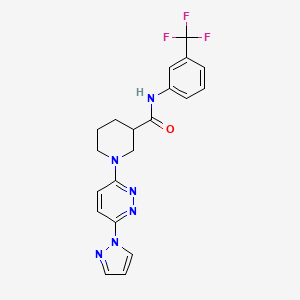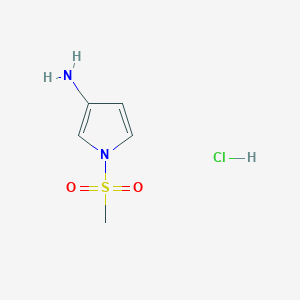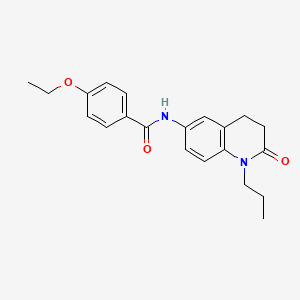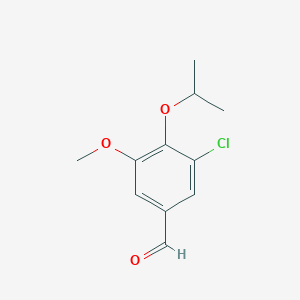
3-氯-4-异丙氧基-5-甲氧基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is a biochemical used for proteomics research . It has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 228.672 Da and the monoisotopic mass is 228.055328 Da .Physical And Chemical Properties Analysis
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 . More detailed physical and chemical properties are not available in the current resources.科学研究应用
合成和抗氧化活性
Rijal、Haryadi 和 Anwar (2022) 的一项研究重点关注卤代香兰素衍生物的合成,包括 3-氯-4-羟基-5-甲氧基苯甲醛。使用 DPPH 方法测试了该化合物的抗氧化活性,证明了其在抗氧化应用中的潜在用途。
溶解度和活度系数研究
Larachi 等人 (2000 年) 研究了 5-氯-4-羟基-3-甲氧基苯甲醛在 280 至 363 K 温度范围内的水中的溶解度和无限稀释活度系数。这项研究提供了对相关化合物在水中的溶解度性质的见解,这对各种化学过程和应用至关重要 (Larachi、Leroux、Hamoudi、Bernis 和 Sayari,2000 年)。
钌介导的合成
Otterlo、Pathak 和 Koning (2003 年) 描述了使用钌介导的异构化和闭环复分解将简单的底物(如 2-烯丙基-3-异丙氧基-4-甲氧基苯甲醛)转化为各种含氮和含氧苯并稠合杂环。这展示了该化合物在复杂有机合成中的用途 (Otterlo、Pathak 和 Koning,2003 年)。
紫外诱导异构化和光化学
Ildiz、Konarska 和 Fausto (2019 年) 对 3-氯-4-甲氧基苯甲醛的研究涉及在低温基质中紫外光下的构象异构化和光化学。本研究重点介绍了其在光化学和材料科学中的潜在应用 (Ildiz、Konarska 和 Fausto,2019 年)。
苯并氮杂卓合成
Panayides 等人 (2007 年) 利用闭环复分解作为关键步骤,从 2-烯丙基-3-异丙氧基-4-甲氧基苯甲醛合成了各种苯并氮杂卓衍生物。这表明该化合物在复杂有机分子的合成中发挥作用,可能对药物研究有用 (Panayides 等人,2007 年)。
安全和危害
While specific safety and hazard information for 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is not available, related compounds have been noted to have certain hazards. For example, 3-Chloro-4-hydroxy-5-methoxybenzaldehyde has hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H413 (may cause long lasting harmful effects to aquatic life) .
属性
IUPAC Name |
3-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXAUTANCTWVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)
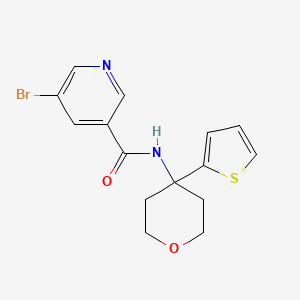
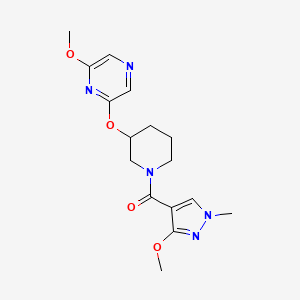
![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)
![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)
![6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)
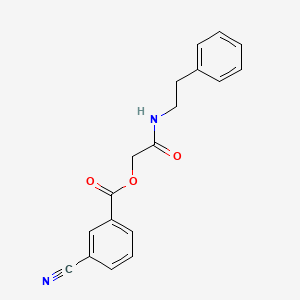
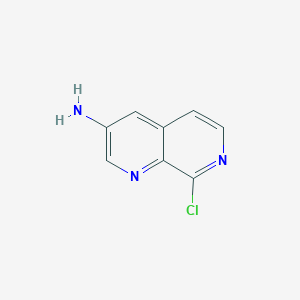
![2-amino-N-(furan-2-ylmethyl)-1-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2533759.png)
